1,3,4-Thiadiazol-2-amine, 5-(butylthio)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a useful research compound. Its molecular formula is C6H11N3S2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Studies
Erdogan (2018) explored efficient methods for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, highlighting the use of ultrasound to improve reaction efficiency. This study also delved into computational analyses to compare experimental and theoretical data, offering insights into the best computational techniques for simulating the investigated molecules and reactions (Erdogan, 2018).
Antimicrobial Activity
Malik and Patel (2017) synthesized and evaluated 1,2,4-Triazine and Thiadiazoles based derivatives of S-Triazine, including 5-benzyl-1,3,4-thiadiazol-2-amine, for their in vitro antimicrobial activity against various microbial strains. This research underscores the potential of thiadiazole derivatives as effective antimicrobial agents (Malik & Patel, 2017).
Novel Synthetic Approaches
Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a one-pot approach that avoids toxic additives, highlighting a safer, more efficient synthesis pathway. This research could facilitate the production of thiadiazole derivatives with potential applications in various fields (Kokovina et al., 2021).
Biological Properties and Structural Analysis
Gür et al. (2020) focused on synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds to investigate their biological activities. The study found specific compounds with significant DNA protective ability against oxidative damage and strong antimicrobial activity, suggesting potential therapeutic applications (Gür et al., 2020).
Material Science Applications
Yang et al. (2016) described the solid-phase synthesis of 1,3,4-thiadiazole derivatives, demonstrating a variety of physicochemical and biological properties. This research opens up new avenues for utilizing thiadiazole derivatives in the development of materials with specific functional properties (Yang et al., 2016).
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer properties .
Mode of Action
It’s known that thiadiazole derivatives can interact with various cell lines, affecting cell viability, proliferation, apoptosis, and cell cycle . The novel compound 2g, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, a derivative of thiadiazole, demonstrated good anti-proliferative effects .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways related to cell growth and survival .
Result of Action
Some thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have anti-proliferative effects on certain cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-butylsulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYSJIUOKOHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342712 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33313-06-3 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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